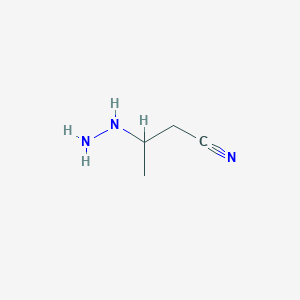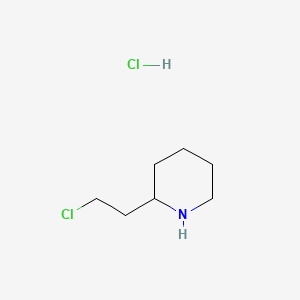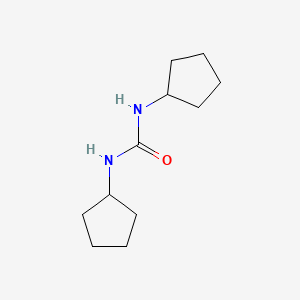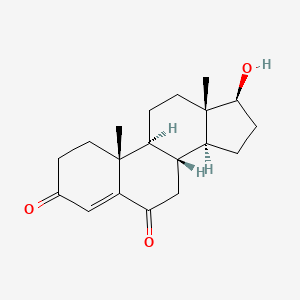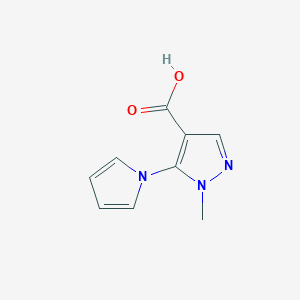
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
MPYC is a pyrazole-based compound that has been synthesized and studied for its pharmacological properties. It is a small molecule that has shown promising results in various preclinical studies. MPYC has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pyrazole derivatives have been extensively studied for their synthesis methodologies, structural characterizations, and properties. For example, studies on pyrazole derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester reveal methods for their synthesis and structural elucidation through NMR, IR spectroscopy, and X-ray diffraction (Shen et al., 2012). These studies provide a foundation for understanding the chemical behavior and applications of pyrazole derivatives in various scientific fields.
Coordination Chemistry and Material Science
Research on pyrazole-dicarboxylate acid derivatives has demonstrated their potential in coordination chemistry and the development of new materials. Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing their ability to form mononuclear chelate complexes with metals like Cu(II) and Co(II). These complexes have been studied for their structural properties using single crystal X-ray diffraction, revealing insights into their potential applications in material science and catalysis (Radi et al., 2015).
Computational Chemistry and Theoretical Studies
Theoretical investigations provide valuable insights into the properties and reactivity of pyrazole derivatives. Computational studies, including density functional theory (DFT) calculations, have been applied to pyrazole derivatives to understand their molecular structure, tautomeric forms, and thermodynamic properties. These studies contribute to the design and development of new compounds with desired properties for various applications (Li-qun Shen et al., 2012).
Biological and Pharmacological Applications
Although the specific request was to exclude drug use, dosage, and side effects, it's worth noting that research in closely related pyrazole derivatives often extends to evaluating biological activities, such as antitumor, antifungal, and antibacterial properties. Structural and molecular docking studies of pyrazole derivatives have identified potential pharmacophore sites, underscoring the relevance of these compounds in designing new therapeutic agents (Titi et al., 2020).
Propiedades
IUPAC Name |
1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11-8(12-4-2-3-5-12)7(6-10-11)9(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLMMKQGYDNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573377 | |
| Record name | 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
293758-83-5 | |
| Record name | 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

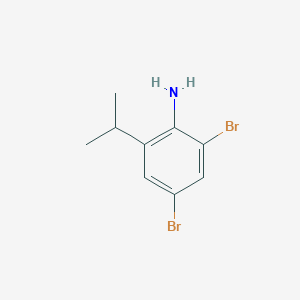

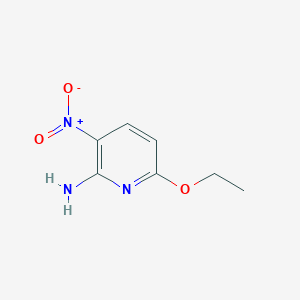
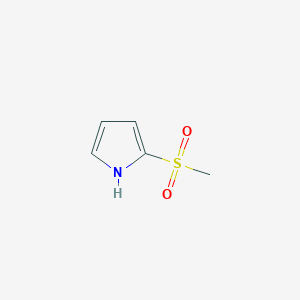
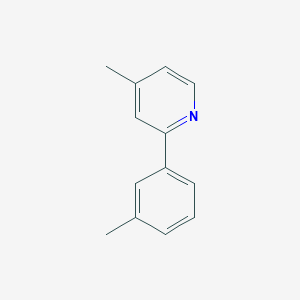
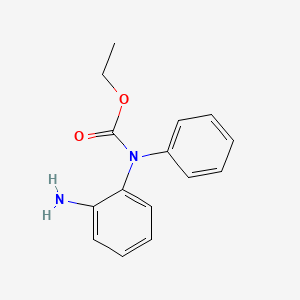
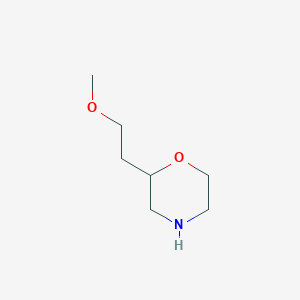
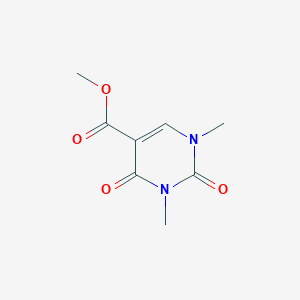
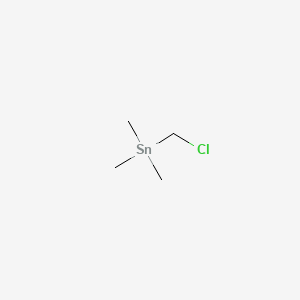
![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)
